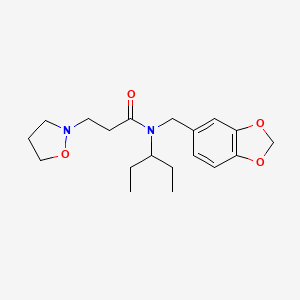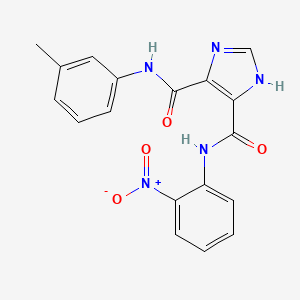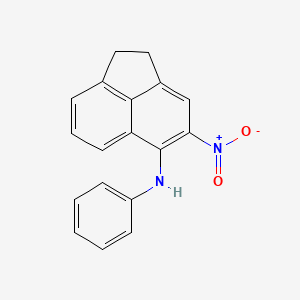![molecular formula C19H20N2O3 B4080321 [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate](/img/structure/B4080321.png)
[1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate
Descripción general
Descripción
[1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate: is a complex organic compound that features a benzimidazole ring fused with a phenoxy group and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the benzimidazole reacts with a halogenated phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogenated phenols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
Medically, derivatives of benzimidazole are explored for their antimicrobial, antiviral, and anticancer properties. This compound, in particular, is being investigated for its potential to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The phenoxy group may enhance the binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the phenoxy and acetate groups.
Phenoxyacetic Acid: Contains the phenoxy group but lacks the benzimidazole ring.
[1-(Benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-yl] acetate: A closely related compound with a different substitution pattern on the phenoxy group.
Uniqueness
What sets [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate apart is its combination of the benzimidazole ring with the phenoxy and acetate groups.
Propiedades
IUPAC Name |
[1-(benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-5-7-16(10-14)23-12-17(24-15(2)22)11-21-13-20-18-8-3-4-9-19(18)21/h3-10,13,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPPJVIZXMHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C=NC3=CC=CC=C32)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4080256.png)

![methyl {[5-cyano-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridin-6-yl]thio}acetate](/img/structure/B4080268.png)

![Methyl [4-({[2-(4-sulfamoylphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B4080280.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(phenylthio)acetamide](/img/structure/B4080281.png)
![2-Methoxy-4-{4-oxo-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-5-YL}phenyl pentanoate](/img/structure/B4080285.png)

![N-(4-nitrophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4080291.png)
![7-(4-METHOXYPHENYL)-2-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4080294.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4080301.png)
![N-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4080322.png)
